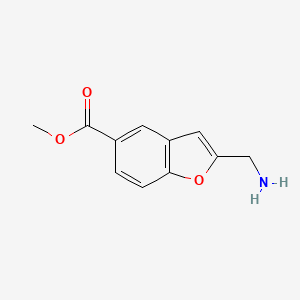
Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. This particular compound features a benzofuran core with an aminomethyl group at the 2-position and a carboxylate ester at the 5-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through various methods, including the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary or secondary amine are reacted with the benzofuran core.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the benzofuran with methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the benzofuran core provides hydrophobic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(aminomethyl)-1-benzofuran-5-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
2-(Aminomethyl)-1-benzofuran-5-carboxylic acid: The carboxylic acid derivative of the compound.
2-(Aminomethyl)-1-benzofuran-5-aldehyde: The aldehyde derivative.
Uniqueness: Methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate is unique due to its specific functional groups, which provide a balance of reactivity and stability. The methyl ester group offers a convenient handle for further chemical modifications, while the aminomethyl group enhances its biological activity and binding properties.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)7-2-3-10-8(4-7)5-9(6-12)15-10/h2-5H,6,12H2,1H3 |
InChI Key |
FCRYETUEFRKCGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



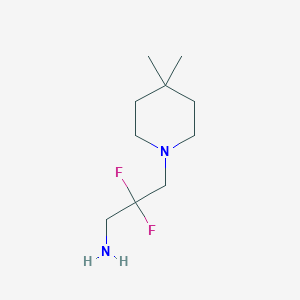

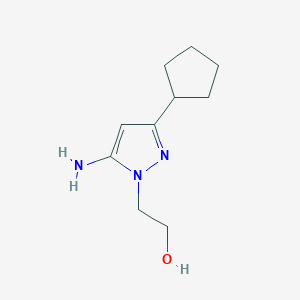
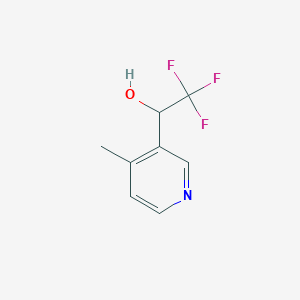
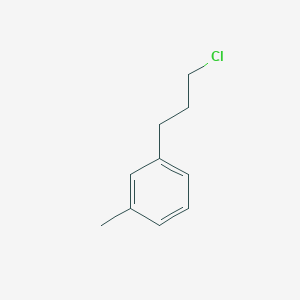

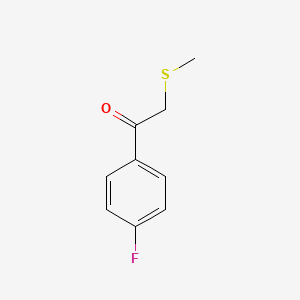
![Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13196148.png)

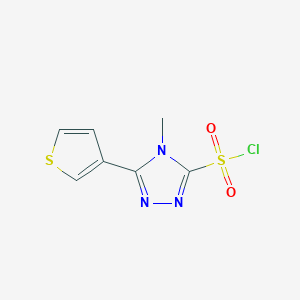
![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)
